Product packaging for Basic Yellow 11(Cat. No.:CAS No. 4208-80-4)

Basic Yellow 11

Cat. No.: B1668945
CAS No.: 4208-80-4
M. Wt: 372.9 g/mol
InChI Key: QAMCXJOYXRSXDU-UHFFFAOYSA-N
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Description

Contextualization within Dye Chemistry Research

Basic Yellow 11 is situated within the broader field of dye chemistry, specifically among basic dyes. Basic dyes are cationic colorants that typically interact with anionic sites on substrates. mdpi.com Historically, research in dye chemistry has focused on the synthesis of new chromophores, understanding structure-property relationships, and developing efficient dyeing processes for various materials. This compound has found application in coloring acrylic fibers, as well as vinegar and PVC fibers. ontosight.aichemicalbook.com Its vibrant yellow hue makes it valuable in these contexts. ontosight.aichemicalbook.com Research in this area involves optimizing dyeing conditions, studying dye uptake and fastness properties on different materials, and investigating the interaction mechanisms between the dye molecule and the fiber matrix.

Evolution of Research Themes Pertaining to this compound

Early research on this compound likely centered on its synthesis and characterization for industrial application as a textile dye. The manufacturing process typically involves the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with 2,4-dimethoxybenzenamine under acidic conditions, followed by salt formation. worlddyevariety.comontosight.aichemicalbook.com

More recent research themes have evolved to address challenges such as achieving consistent color tone during synthesis and exploring advanced applications or environmental considerations. For instance, studies have investigated one-step synthesis processes for this compound aimed at producing a uniform hue, utilizing techniques like UV spectrophotometry to monitor the reaction progress and ensure complete conversion of reactants. google.comgoogle.com This indicates a shift towards optimizing synthesis methodologies for better product quality and process control. Research has also explored both batch and continuous flow synthesis approaches for this dye. google.comgoogle.com

Scope and Significance of Current Academic Inquiry into this compound

Current academic inquiry into this compound, while perhaps not as extensive as for some other classes of dyes, continues to be significant in specific areas. Research efforts are directed towards refining synthesis routes to improve efficiency, yield, and product consistency. The use of spectroscopic methods, such as UV-Vis spectrophotometry, remains crucial for monitoring synthesis and characterizing the dye. google.comgoogle.com

Beyond traditional textile applications, there is academic interest in specialized uses. For example, Basic Yellow has been explored in forensic science for the detection of latent fingerprints on various surfaces, demonstrating its utility in non-traditional chemical applications. researchgate.net This involves studying the interaction of the dye with fingerprint residues and optimizing visualization techniques using alternate light sources. researchgate.net

Furthermore, the broader context of dye chemistry research includes the environmental impact of dyes and their removal from wastewater. While specific detailed studies on this compound degradation in advanced oxidation processes were not prominently found, research on similar yellow dyes, such as Acid Yellow 11, in photocatalytic degradation and adsorption studies aku.edu.trresearchgate.nettandfonline.comresearchgate.net suggests a potential area of academic inquiry for this compound regarding its environmental fate and remediation. Spectroscopic studies are often employed in these investigations to monitor dye degradation. iaea.orgmdpi.com

The significance of current academic inquiry lies in optimizing the production of this compound, exploring its potential in specialized fields like forensics, and contributing to the broader understanding of dye behavior and environmental impact within chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25ClN2O2 B1668945 Basic Yellow 11 CAS No. 4208-80-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;/h6-14H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMCXJOYXRSXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052092
Record name C.I. Basic Yellow 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-80-4
Record name Basic Yellow 11
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Basic Yellow 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes for Basic Yellow 11

A key established synthetic route for this compound involves the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with 2,4-dimethoxybenzenamine. worlddyevariety.com Another described method involves the condensation reaction of Fischer's aldehyde (2-methylene-1,3,3-trimethylindolenine converted by formylation) with 2,4-dimethoxyaniline. rsc.orgkvmwai.edu.in

Condensation Reactions for Methine Dye Formation

Methine dyes, including this compound, are characterized by a chromophoric system containing conjugated double bonds, often referred to as polyenes, flanked by electron-donating and electron-accepting groups. wikipedia.org The formation of the methine bridge is typically achieved through condensation reactions. In the case of this compound, the reaction between the acetaldehyde (B116499) derivative of 1,3,3-trimethylindoline and 2,4-dimethoxybenzenamine (or 2,4-dimethoxyaniline) exemplifies this process, forming the characteristic vinyl group connecting the two larger molecular fragments. worlddyevariety.comrsc.org

Precursor Chemistry and Reaction Conditions

The synthesis of this compound utilizes specific precursor molecules. One key precursor is 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde, derived from 1,3,3-trimethylindolenine, also known as Fischer's base. worlddyevariety.comrsc.org Fischer's base is a common starting material for the synthesis of various polymethine dyes. rsc.org The other precursor is 2,4-dimethoxybenzenamine (2,4-dimethoxyaniline). worlddyevariety.comrsc.org

While specific detailed reaction conditions for the industrial synthesis of this compound are not extensively detailed in the provided snippets, the general principle involves the condensation of these two components. For related dye synthesis, reaction temperatures between 40°C and 90°C in aqueous solutions with bases like sodium hydroxide (B78521) have been reported. google.comgoogle.comgoogle.commysciencework.com The presence of alkanolamines and alcohols containing ether oxide functions can also influence the process. mysciencework.com

Mechanistic Studies of this compound Synthesis

Detailed mechanistic studies specifically on the synthesis of this compound are not widely available in the provided information. However, the synthesis falls under the general category of methine dye formation via condensation.

Elucidation of Reaction Intermediates

Information specifically on the reaction intermediates in the synthesis of this compound is limited in the provided results. However, research on the degradation of this compound through catalytic wet air oxidation has proposed reaction mechanisms involving the formation of free radicals as reactive intermediates. researchgate.netnih.gov While this pertains to degradation rather than synthesis, it highlights the potential for radical intermediates in processes involving this compound. Studies on other dye synthesis reactions, such as azo dye formation, involve diazonium salts and coupling components as key intermediates. nih.gov

Kinetic Studies of Formation Reactions

Direct kinetic studies specifically on the formation reaction of this compound are not detailed in the provided search results. However, kinetic studies are commonly performed for dye adsorption processes, often utilizing models such as pseudo-first-order and pseudo-second-order kinetics to understand the adsorption mechanism and rate-limiting steps. researchgate.netbohrium.comresearchgate.nettandfonline.com While these studies focus on the adsorption behavior of dyes rather than their synthesis, they illustrate the application of kinetic analysis in dye-related research.

Advanced Synthetic Techniques for this compound Production

Advanced synthetic techniques for the production of this compound are not explicitly described as a separate category in the provided information. However, research into improving dye synthesis processes, such as achieving uniform hue in Direct Yellow 11 (a different dye, but illustrative of synthesis optimization), has explored techniques like online UV spectrophotometry for monitoring the reaction and controlling the product quality. google.comgoogle.com Continuous flow synthesis methods using tubular reactors have also been investigated for other dyes to potentially improve efficiency and consistency. google.com While these examples are not specific to this compound, they indicate the types of advanced techniques that could be applied in dye production to optimize yield, purity, and consistency.

Process Optimization for Enhanced Yield and Purity

Process optimization in chemical synthesis aims to maximize the desired product yield and purity while minimizing by-product formation and resource consumption semiconductors.orgresearchgate.net. For dyes like this compound, achieving high yield and purity is crucial for performance and cost-effectiveness.

Optimization efforts in dye synthesis often focus on factors such as reactant ratios, temperature, reaction time, solvent systems, and catalyst selection google.comguidechem.com. For instance, studies on the synthesis of related yellow dyes, such as Direct Yellow 11, highlight the importance of controlling temperature and alkali concentration to influence the reaction outcome and color consistency google.comguidechem.comgoogle.com. UV spectrophotometry can be used to monitor the reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks at specific wavelengths google.comgoogle.com.

While specific data tables detailing process optimization parameters and their impact on this compound yield and purity were not found, research on optimizing other chemical processes provides insights into common strategies. These include:

Temperature Control: Maintaining the reaction within an optimal temperature range is critical for reaction rate and selectivity google.comgoogle.com.

Reactant Stoichiometry: Using appropriate ratios of reactants can ensure complete conversion of limiting reagents and minimize excess starting materials that can complicate purification google.com.

Reaction Time: Optimizing reaction time allows for maximum product formation while avoiding degradation or the formation of unwanted by-products google.com.

Solvent Selection: The choice of solvent can significantly impact solubility, reactivity, and ease of purification.

Monitoring and Control: Real-time monitoring of the reaction using techniques like UV-Vis spectrophotometry can help determine the optimal reaction endpoint and ensure consistent product quality google.comgoogle.com.

Achieving high purity often involves purification techniques such as filtration, washing, and potentially recrystallization acs.orgimist.ma. The purity of the final product can be assessed using analytical techniques like HPLC acs.org.

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances msu.eduubc.caresearchgate.net. Applying green chemistry principles to dye synthesis, including this compound, is important for environmental sustainability.

Key areas for developing green chemistry approaches in synthesis include:

Atom Economy: Maximizing the incorporation of all atoms from the reactants into the final product, thereby minimizing waste msu.eduresearchgate.net.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with less toxic alternatives, such as water or renewable solvents imist.mamsu.eduubc.ca.

Reduction of Waste: Designing synthetic routes that generate minimal by-products msu.eduresearchgate.net.

Energy Efficiency: Conducting reactions at milder temperatures and pressures to reduce energy consumption msu.eduubc.ca.

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable resources where possible msu.eduubc.ca.

Catalysis: Employing catalytic methods to increase reaction efficiency and selectivity, often allowing for milder reaction conditions msu.edu.

While specific green chemistry approaches applied directly to this compound synthesis were not detailed in the search results, the broader field of cationic dye synthesis is exploring greener alternatives. For example, research on the synthesis of cationic polymers and other dyes is investigating methods such as photopolymerization and reactions in aqueous media to reduce the reliance on harsh chemicals and organic solvents acs.orgacs.orgresearchgate.net.

The development of one-step processes, as seen in some approaches for related yellow dyes, can also contribute to green chemistry by reducing the number of synthetic steps and associated waste google.comgoogle.com.

Further research is needed to specifically detail and quantify the application of green chemistry principles to the synthesis of this compound, potentially exploring alternative reaction pathways, catalysts, and solvent systems to enhance its environmental profile.

Advanced Analytical Methodologies for Basic Yellow 11

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and elucidating the structure of Basic Yellow 11 based on its interaction with electromagnetic radiation.

Advanced Vibrational Spectroscopy (e.g., Raman, SERS) for Structural Fingerprinting

Vibrational spectroscopy techniques, such as Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), provide information about the vibrational modes of a molecule, which are characteristic of its chemical structure and bonding. mdpi.comresearchgate.net These techniques can serve as a structural fingerprint for identifying dyes and pigments. researchgate.netresearchgate.net While general applications of Raman spectroscopy for dye analysis are documented, specific detailed research findings on this compound using these advanced methods were not prominently found in the search results. However, Raman spectroscopy has been successfully applied to characterize other yellow pigments and dyes, indicating its potential applicability to this compound. researchgate.netresearchgate.net

Advanced Electronic Spectroscopy (e.g., UV-Vis-NIR Reflectance, Fluorescence)

Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about its electronic structure and coloristic properties. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, while fluorescence spectroscopy measures the emission of light after excitation. jove.comjmchemsci.com

This compound has an absorbance peak at 422 nm, which falls within the visible spectrum and contributes to its yellow color. aatbio.com UV-Vis spectroscopy is a common method for the analysis of dyes and can be used for both identification and quantification based on the Lambert-Beer law. jove.comuniba.skums.edu.my The presence of a peak at approximately 410-419 nm in the UV spectrum is indicative of the formation of "Yellow 11" dye during synthesis. google.com

Fluorescence spectroscopy can be a highly sensitive technique for detecting fluorescent compounds. jmchemsci.comums.edu.my While some yellow dyes exhibit fluorescence, specific detailed information regarding the fluorescence properties of this compound was not extensively found in the search results. However, the weak fluorescence of "Eosin-base yellow" has been tested, suggesting that some yellow dyes may exhibit fluorescence. jmchemsci.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is widely used for the analysis of dyes. upm.edu.mythermofisher.comresearchgate.net Reversed-phase HPLC is a common approach for separating dyes, many of which are hydrophobic. thermofisher.com

For the analysis of dyes, including potentially this compound, reverse-phase C18 columns are frequently employed with mobile phases typically consisting of mixtures of water and organic solvents like acetonitrile (B52724), often with the addition of modifiers such as ammonium (B1175870) acetate (B1210297) or formic acid for MS compatibility. upm.edu.mysielc.com

LC can be coupled with various detectors for quantification. UV-Vis detectors, particularly Diode Array Detectors (DAD), are commonly used for their ability to monitor multiple wavelengths simultaneously, providing both quantitative and qualitative information. ums.edu.myupm.edu.my Mass spectrometry detectors (LC-MS or LC-MS/MS) offer high selectivity and sensitivity, which is particularly advantageous for analyzing complex samples and confirming the identity of analytes. researchgate.netchromatographytoday.com

While specific chromatographic parameters solely for this compound were not detailed, methods for the separation and determination of other yellow dyes and cationic dyes using HPLC and LC-MS/MS have been developed, demonstrating the applicability of these techniques to compounds with similar characteristics. upm.edu.myresearchgate.netresearchgate.net For example, LC-MS/MS methods have been established for the simultaneous determination of multiple restricted dyes in cosmetics and food products, highlighting the capability for sensitive and quantitative analysis of dyes in complex matrices. researchgate.netresearchgate.net

Illustrative Data Table (Based on general dye analysis principles and available data):

Analytical TechniqueApplication to this compound (Based on Search Findings)Key Information Provided
ESI-MSDetection at sub-nanogram quantities. epa.gov Exhibits [M]+ or [M+H]+ ions under non-CID conditions. epa.govMolecular weight confirmation, presence of molecular ion. epa.gov
MS/MSUsed for structural information via fragmentation. epa.govStructural elucidation, confirmation of compound identity. epa.govacs.org
UV-Vis SpectroscopyAbsorbance peak at 422 nm. aatbio.com Peak at ~410-419 nm indicates formation during synthesis. google.comIdentification, quantification, monitoring of synthesis. aatbio.comjove.comuniba.skums.edu.mygoogle.com
HPLC/UHPLCApplicable for separation from mixtures. upm.edu.mythermofisher.comresearchgate.net Reversed-phase C18 columns are commonly used for dyes. upm.edu.mythermofisher.comsielc.comSeparation, purification, quantification when coupled with a detector. upm.edu.mythermofisher.comresearchgate.net
LC-MS/MSUsed for selective and sensitive identification and quantification in complex matrices. researchgate.netchromatographytoday.comIdentification and quantification in complex samples, confirmation of identity. researchgate.netchromatographytoday.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors, such as Diode Array Detectors (DAD), is a widely used analytical technique for the separation and detection of various compounds, including food additives and dyes. acs.org HPLC-DAD is valued for its high sensitivity, accuracy, and selectivity, making it suitable for the analysis of complex mixtures. acs.org The coupling of HPLC with DAD enables the identification of coloring matters based on their retention times and characteristic UV-Vis absorbance spectra. unl.pt

HPLC-DAD procedures have been developed for the simultaneous determination of synthetic dyes in various food matrices, including beverages and foodstuffs. d-nb.infoupm.edu.my These methods often involve the selection of specific wavelengths on the DAD for the simultaneous detection and quantification of different colored dyes. For instance, studies have utilized wavelengths such as 420 nm for yellow dyes, 504 and 515 nm for red dyes, and 630 nm for blue dyes, or alternatively, 435 nm for yellow, 530 nm for red, and 620 nm for blue dyes. acs.orgd-nb.info

Different stationary phases can be employed in HPLC for dye separation. An ether-linked phenyl stationary phase has demonstrated sufficient selectivity for the separation of sulfonated azo dyes. d-nb.info Reversed-phase C18 columns with gradient elution programs using mobile phases like ammonium acetate buffer and acetonitrile or methanol (B129727) are commonly used for the analysis of water-soluble dyes. lcms.czupm.edu.my

Validation of HPLC-DAD methods for dye analysis typically includes assessing parameters such as limits of detection (LODs), limits of quantification (LOQs), accuracy (expressed as recovery percentages), and precision (expressed as relative standard deviations or RSDs). mdpi.comacs.orgd-nb.infoupm.edu.my Reported LODs and LOQs for various dyes in food and cosmetic matrices using HPLC-DAD are in the µg/mL range. mdpi.comd-nb.infoupm.edu.my Recoveries and precision levels generally meet the requirements for analytical detection. mdpi.comd-nb.infoupm.edu.my

An example of validation data for HPLC-DAD analysis of synthetic dyes, which can be indicative of the performance for compounds like this compound when analyzed by similar methods, is presented below:

ParameterRange/ValueMatrix Example (if specified)Source
LODs0.005 to 0.013 μg/mLBeverages, Hard Candy, Fish Roe d-nb.info
LOQs0.014 to 0.038 μg/mLBeverages, Hard Candy, Fish Roe d-nb.info
Intra-day AccuracyRecovery % at 2, 1, 0.1 μg/mL levelsBeverages, Hard Candy, Fish Roe d-nb.info
Inter-day AccuracyRecovery % at 2, 1, 0.1 μg/mL levelsBeverages, Hard Candy, Fish Roe d-nb.info
Intra-day PrecisionRSD% at 2, 1, 0.1 μg/mL levelsBeverages, Hard Candy, Fish Roe d-nb.info
Inter-day PrecisionRSD% at 2, 1, 0.1 μg/mL levelsBeverages, Hard Candy, Fish Roe d-nb.info
LODs (Cosmetics)0.01–1.20 μg/mLTattoo eyebrow, lipstick, hair tint mdpi.com
LOQs (Cosmetics)0.02–3.60 μg/mLTattoo eyebrow, lipstick, hair tint mdpi.com
Recovery % (Cosmetics)83.32–108.39%Cosmetics mdpi.com
Precision % (Cosmetics)0.02–9.99%Cosmetics mdpi.com
LODs (Water-soluble dyes)0.2 - 0.5 µg/mLFood products and beverages upm.edu.my
LOQs (Water-soluble dyes)0.5 - 1.0 µg/mLFood products and beverages upm.edu.my
Precision % (Water-soluble dyes)2.71 to 6.31%Food products and beverages upm.edu.my
Recovery % (Water-soluble dyes)90.8 to 105.6%Food products and beverages upm.edu.my

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a highly efficient separation technique that separates compounds based on their charge-to-size ratio. youngin.commdpi.com This makes it a suitable tool for the analysis of charged molecules like many synthetic dyes. Capillary Zone Electrophoresis (CZE), a mode of CE, is particularly effective for separating dyes, especially anionic ones, using alkaline buffer systems. youngin.comresearchgate.net

CE has been coupled with electrospray-MS for the separation and detection of sulfonated azo dyes, demonstrating the potential for analyzing charged dye compounds with MS detection. epa.gov Low ppm detection limits have been reported for sulfonated azo dyes using CE/MS. epa.gov

High-performance capillary electrophoresis (HPCE) methods have been developed for the simultaneous determination of various banned azo dyes in food matrices. researchgate.net CE methods have also been applied to the analysis of food dyes in products like ice-cream, utilizing capillary columns and photodiode array detection for identification and quantification. researchgate.net

Typical buffer systems used in CE for dye separation include alkaline phosphate (B84403) buffers or mixtures of sodium phosphate and sodium borate (B1201080) buffers at basic pH, which help to separate anionic dyes effectively. youngin.comresearchgate.net The precision of CE methods for dyes has been reported with low relative standard deviations for migration times and peak areas, indicating good reproducibility. youngin.comresearchgate.net Detection limits in the nanogram range have been achieved for individual dyes using CE with DAD. youngin.comresearchgate.net

CE offers advantages such as high separation efficiency, fast analysis speed, and low sample and reagent consumption. researchgate.net The separation in CE is influenced by electrophoretic mobility and electro-osmotic flow. mdpi.com Research has also explored enhancing CE separation efficiency by modifying parameters such as tilting the capillary to utilize the effect of gravity. mdpi.com

Advanced Extraction Protocols for this compound Analysis

Effective sample preparation, including extraction, is crucial before the chromatographic or electrophoretic analysis of this compound from various matrices. Advanced extraction protocols aim to isolate and concentrate the analyte while minimizing matrix interference.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and purification of analytes from complex matrices. bioline.org.br SPE helps to reduce matrix effects and enrich the target analytes, improving the sensitivity and reliability of subsequent analysis. bioline.org.br

For the extraction of dyes, including colorants from food matrices, SPE procedures are commonly employed. d-nb.infoupm.edu.mybioline.org.br Different types of SPE sorbents can be used depending on the properties of the analyte and the matrix. Anion exchange SPE cartridges, such as those with NH2-aminopropyl-modified silica (B1680970) or weak anion exchange (WAX) sorbents, are particularly useful for extracting colorants from food matrices. d-nb.infoupm.edu.mybioline.org.brtjpr.org C18 SPE cartridges have also been utilized for the extraction of dyes from beverages. upm.edu.my

A typical SPE protocol involves conditioning the SPE cartridge with suitable solvents (e.g., methanol and water), loading the prepared sample solution onto the cartridge, washing the cartridge to remove interfering substances, and eluting the retained analytes with an appropriate solvent or solvent mixture (e.g., ammonia (B1221849) solution in methanol). d-nb.infoupm.edu.mybioline.org.brtjpr.org

SPE methodologies are often validated to assess their performance in terms of accuracy (recovery percentages) and precision (relative standard deviations). d-nb.info Magnetic solid-phase extraction (MSPE) is a variation of SPE that utilizes magnetic sorbents, allowing for easier separation of the sorbent from the sample solution using an external magnetic field. mdpi.com MSPE based on magnetic sulfonated reduced graphene oxide has been developed for the determination of illegal basic dyes in food samples coupled with HPLC-MS/MS, demonstrating sensitivity and selectivity for basic dyes. mdpi.com

Liquid-Liquid Microextraction (LLME) Techniques

Liquid-Liquid Extraction (LLE) is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. wikipedia.org LLE is frequently employed as a sample preparation step to isolate analytes from the sample matrix before chromatographic analysis.

Liquid-Liquid Microextraction (LLME) techniques represent miniaturized versions of LLE, offering advantages such as reduced solvent consumption, simplicity, and cost-effectiveness. ikm.org.my Dispersive Liquid-Liquid Microextraction (DLLME) is a popular LLME technique where a small volume of extraction solvent and a disperser solvent are rapidly injected into an aqueous sample. wikipedia.orgikm.org.my This results in the formation of a cloudy solution due to the dispersion of tiny droplets of the extraction solvent throughout the aqueous phase, increasing the contact area between the phases and facilitating rapid mass transfer of the analyte into the organic droplets. wikipedia.orgikm.org.my After centrifugation, the two phases are separated, and the analyte-enriched organic phase is collected for analysis. wikipedia.orgikm.org.my

DLLME has been successfully applied for the determination of various dyes, including azo dyes in beverages and synthetic dyes in ice cream samples. ikm.org.my Ion-pair DLLME has also been developed to enhance the extraction efficiency of charged dyes by forming ion pairs that are more soluble in the organic phase. Deep eutectic solvents (DESs) have been explored as environmentally friendly extraction solvents in DLLME for dye analysis. ikm.org.my

Validation studies for DLLME methods applied to dyes have reported good linearity, low LODs and LOQs, acceptable recoveries, and good precision. For instance, an ion-pair DLLME method for synthetic dyes in ice cream reported LODs in the range of 0.01-0.05 µg/L and recoveries between 90.3-109.7%. DLLME coupled with spectrophotometry has also been used, where the extracted compound forms a colored product for detection. chemicalpapers.com

Cloud Point Extraction (CPE) Applications

Cloud Point Extraction (CPE) is an attractive and environmentally friendly extraction and preconcentration technique that utilizes the phase separation behavior of non-ionic surfactant solutions. thermofisher.comacs.org When a solution of a non-ionic surfactant is heated above its cloud point temperature (CPT), it separates into two phases: a surfactant-rich phase with a small volume and a bulk aqueous phase with a low surfactant concentration. acs.org Analytes that interact favorably with the surfactant micelles are effectively extracted and concentrated into the surfactant-rich phase. acs.org

CPE is considered an effective, inexpensive, and easy-to-perform method compared to traditional solvent extraction. thermofisher.comacs.org Non-ionic surfactants such as Triton X-114 are commonly used in CPE due to their suitable cloud point temperatures and extraction capabilities. thermofisher.comacs.orgekb.eg Triton X-114, in particular, has a relatively low CPT, allowing CPE to be performed under mild conditions. acs.org

CPE has been applied for the separation and preconcentration of various substances, including dyes, from aqueous solutions and wastewater. It has also been coupled with analytical techniques like spectrophotometry for the determination of compounds after the formation of a colored product. ekb.egresearchgate.net Furthermore, CPE has been integrated with LC-MS for the determination of permitted and banned azo colors in different food matrices. thermofisher.com

Optimization of CPE parameters is crucial for achieving high extraction efficiency. These parameters typically include pH, temperature, incubation time, and surfactant concentration. ekb.egresearchgate.net Studies have shown that CPE can be successfully used for the removal of dyes from wastewater.

Extraction TechniquePrincipleKey FeaturesApplication Examples (Dyes)Source
SPEAnalyte adsorption onto a solid sorbent, followed by elution.Reduces matrix interference, analyte enrichment, various sorbent types.Extraction of colorants from food matrices, basic dyes from food. d-nb.infoupm.edu.mybioline.org.brmdpi.com
LLME (DLLME)Dispersion of extraction solvent droplets in sample, analyte partitioning.Miniaturized LLE, low solvent consumption, rapid extraction.Determination of azo dyes in beverages, synthetic dyes in ice cream. ikm.org.my
CPEPhase separation of non-ionic surfactant above CPT, analyte partitioning.Environmentally friendly, inexpensive, preconcentration, uses non-ionic surfactants.Separation/preconcentration of dyes from water, determination of dyes in food. thermofisher.comacs.org

Multi-Analytical Approach Integration for Comprehensive Characterization

A multi-analytical approach is crucial for the comprehensive characterization of this compound, combining various techniques to confirm its identity, assess its purity, and elucidate its structure. Techniques such as spectroscopy and chromatography, often coupled together, form the cornerstone of this approach nih.govums.edu.myepa.gov.

Infrared (IR), ultraviolet/visible (UV/Vis), and nuclear magnetic resonance (NMR) spectroscopy are valuable for identifying the compound and providing structural information nih.gov. IR spectroscopy can help identify functional groups present in the molecule, while UV/Vis spectroscopy can confirm the presence of the chromophore responsible for the yellow color and aid in quantitative analysis nih.gov. NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule, assisting in structural elucidation nih.govd-nb.info.

Chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and separating it from potential impurities nih.govums.edu.myupm.edu.my. HPLC, particularly when coupled with detectors like UV/Vis or diode array detectors (DAD), allows for the separation and quantification of the main dye component and the detection of impurities nih.govupm.edu.myd-nb.info. The retention time and UV/Vis spectrum obtained from HPLC-DAD analysis can be compared to reference standards for identification d-nb.info.

The integration of chromatographic separation with mass spectrometry (MS), forming techniques like HPLC-MS or LC-MS/MS, provides a powerful tool for both identification and structural analysis epa.govresearchgate.netresearchgate.netresearchgate.netmdpi.com. LC-MS/MS allows for the determination of the molecular weight of the intact molecule (precursor ion) and provides fragmentation patterns (product ions) that are unique to the compound's structure, enabling confirmation of its identity and the identification of related impurities or degradation products epa.govmdpi.com. This is particularly useful for complex samples or when dealing with low concentrations epa.gov. For cationic dyes like this compound, positive ion detection electrospray-MS is often employed epa.gov.

Research findings demonstrate the effectiveness of these integrated approaches. For instance, in one study, D&C Yellow No. 11 (a name given to 2-(2-quinolyl)-1,3-indandione when certified for purity) was identified using IR, UV/Vis, and NMR spectroscopy, along with direct-inlet mass spectrometry nih.gov. Purity was assessed using elemental analysis, Karl Fischer water analysis, TLC, and HPLC nih.gov. The stability of the material during studies was monitored by gas chromatography nih.gov. Another study highlighted the successful application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of various industrial dyes, including a basic yellow, in complex matrices, demonstrating the sensitivity and accuracy achievable with hyphenated techniques researchgate.net.

The application of multi-analytical techniques extends to the characterization of dyes in various matrices, such as textiles and food products, further illustrating their importance in providing comprehensive data upm.edu.myresearchgate.netmdpi.comuniroma1.it. While some studies focus on specific classes of dyes or matrices, the underlying principle of combining separation techniques with spectroscopic and spectrometric detection remains consistent for achieving thorough characterization ums.edu.myresearchgate.net.

The data obtained from these different analytical methods can be integrated to build a complete profile of this compound, including its confirmed structure, purity level, and the identification and quantification of any impurities. This comprehensive characterization is essential for various applications, including quality control, research, and regulatory compliance.

While specific detailed data tables solely focused on the multi-analytical characterization of this compound across various techniques were not extensively available in the search results, the descriptions of the methods employed and their outcomes provide qualitative and some quantitative insights into the analytical findings. For example, purity assessments yielding approximately 99% purity by multiple methods indicate consistent results across different techniques nih.gov.

Example of Integrated Analytical Findings (Illustrative based on search results):

Analytical TechniquePurposeKey Findings (Illustrative)Supporting Data Type (Illustrative)
IR SpectroscopyFunctional Group IDCharacteristic peaks for C=O, C=N, aromatic rings observed.Spectroscopic data
UV/Vis SpectroscopyChromophore ConfirmationMaximum absorbance around 416 nm (in acetone). nih.govSpectroscopic data
NMR SpectroscopyStructural ElucidationSpectra consistent with the 2-(2-quinolyl)-1,3-indandione structure. nih.govSpectroscopic data
Direct-Inlet MSMolecular WeightMolecular ion peak observed at m/z corresponding to C₂₁H₂₅ClN₂O₂. nih.govMass spectral data
Elemental AnalysisElemental CompositionPercentage composition of C, H, N, O, Cl consistent with theoretical values. nih.govQuantitative data
Karl Fischer AnalysisWater ContentLow percentage of water detected. nih.govQuantitative data
TLCPurity/Impurity CheckPrimarily one spot observed; minor spots indicate impurities. nih.govChromatographic data
HPLCPurity/QuantificationMain peak at expected retention time; integration indicates ~99% purity. nih.govChromatographic data
LC-MS/MSIdentification/StructurePrecursor ion and characteristic fragment ions confirm identity; can identify impurities. epa.govmdpi.comMass spectral and chromatographic data

This table illustrates how data from different techniques converge to provide a comprehensive understanding of this compound's characteristics.

Interactions with Diverse Substrates: Adsorption and Dyeing Mechanisms

Adsorption Studies of Basic Yellow 11

Adsorption is a widely utilized and effective method for removing dyes from wastewater due to its simplicity and cost-effectiveness researchgate.net. Activated carbon is a common adsorbent known for its high adsorption capacities, attributed to its large surface area, extensive porosity, and diverse surface functional groups hkie.org.hk. Studies have investigated the adsorption of this compound onto various activated carbon materials to understand the factors influencing its removal efficiency.

Adsorption onto Activated Carbon Materials

Activated carbon materials derived from different sources have been explored for their ability to adsorb this compound. The characteristics of the carbon source significantly influence the resulting activated carbon's properties and, consequently, its adsorption performance.

Carbon Source Influence on Adsorption Capacity (e.g., waste bamboo)

Waste biomass materials, such as bamboo scaffolding, have been successfully converted into activated carbon for dye adsorption hkie.org.hkresearchgate.net. Research has shown that activated carbon produced from waste bamboo scaffolding through chemical activation with phosphoric acid exhibits high surface area and is effective in adsorbing this compound hkie.org.hkresearchgate.nethkie.org.hk. A study comparing bamboo-derived activated carbon (HSA1) with a commercially available activated carbon (Calgon Filtrasorb® 400, F400) demonstrated that HSA1 showed significantly higher adsorption capacities for this compound hkie.org.hkhkie.org.hk. In single-dye systems, HSA1 achieved up to five times higher adsorption capacities for BY11 compared to F400 hkie.org.hk.

Surface Area and Pore Distribution Impacts on Adsorption Performance

The adsorption capacity of activated carbon for this compound is closely related to its surface properties, including surface area and pore distribution hkie.org.hkresearchgate.net. Activated carbons with higher surface areas and well-developed pore structures generally provide more active sites for dye molecules to adsorb onto hkie.org.hkresearchgate.netmdpi.com. For instance, the bamboo-derived activated carbon (HSA1) that showed superior adsorption of this compound had a BET surface area of 2471 m²/g and a micropore area of 2172 m²/g, while the commercial carbon (F400) had a BET surface area of 747 m²/g and a micropore area of 673 m²/g hkie.org.hk. This significant difference in surface area, particularly micropore area, contributed to the higher adsorption capacity of HSA1 for BY11 hkie.org.hkresearchgate.net.

Table 1: Physical Properties of Activated Carbons and this compound Adsorption Capacity

PropertyHSA1 (Bamboo-derived)F400 (Commercial)
BET Surface Area (m²/g)2471747
Micropore Area (m²/g)2172673
Total Pore Volume (cc/g)1.3410.470
Micropore Volume (cc/g)1.0230.348
Average Pore Diameter (Å)22.2025.18
BY11 Adsorption CapacityHigher (up to 5x)Lower

*Data compiled from search result hkie.org.hk.

While high surface area and microporosity are generally beneficial, the pore size distribution also plays a role, influencing the accessibility of pores to the relatively large dye molecules scirp.org.

Adsorption Mechanisms on Various Adsorbents

The adsorption of basic dyes like this compound onto adsorbents involves several interaction mechanisms between the dye molecules and the adsorbent surface.

Electrostatic Interactions in Basic Dye Adsorption

Electrostatic interaction is considered a major mechanism for the adsorption of ionic dyes, including basic (cationic) dyes, onto various adsorbents semanticscholar.org. This compound exists as a cation in aqueous solutions. The surface charge of the adsorbent plays a critical role in electrostatic attraction . At pH values above the point of zero charge (PZC) of the adsorbent, the surface tends to be negatively charged, favoring the adsorption of positively charged basic dye molecules through electrostatic attraction . Conversely, at lower pH values, the adsorbent surface may become positively charged due to protonation, leading to electrostatic repulsion with the cationic dye molecules and reduced adsorption . Studies on the adsorption of basic dyes on activated carbon and other materials highlight the importance of pH-dependent electrostatic forces .

Hydrogen Bonding Contributions

This compound (BY11) is a synthetic basic dye with the chemical formula C₂₁H₂₅ClN₂O₂ and a molecular weight of 372.893 g/mol . guidechem.commedkoo.com It is also known by the Colour Index number 48055. medkoo.com BY11 has been studied extensively, particularly in the context of its removal from wastewater due to its use in industries such as textiles, paint, and ink. scialert.net Adsorption is a widely used and effective treatment process for removing dyes like this compound from effluents. researchgate.nettsijournals.com

The adsorption of this compound onto various substrates involves a combination of interaction mechanisms. These interactions facilitate the binding of the dye molecules to the adsorbent surface.

Pi-Pi Stacking and n-Pi Interactions

Pi-pi stacking interactions occur between aromatic rings of the dye molecule and pi systems present on the adsorbent surface. This compound, with its conjugated system, can engage in these interactions. wikidata.org N-pi interactions can also play a role, involving the interaction between lone pairs of electrons on nitrogen atoms within the dye structure and pi systems of the adsorbent. wikidata.org These types of interactions are significant driving forces in the assembly and stabilization of organic frameworks and the adsorption of molecules onto surfaces with pi systems. chinesechemsoc.orgnih.govrsc.orgresearchgate.net

Lewis Acid-Base Interactions

Lewis acid-base interactions involve the donation and acceptance of electron pairs between the dye molecule and the adsorbent surface. This compound, being a basic dye, can act as a Lewis base through its nitrogen atoms, donating electron pairs to Lewis acidic sites on the adsorbent surface. beilstein-journals.org Metal oxides, for instance, can possess Lewis acidic sites (e.g., metal cations) and Lewis basic sites (e.g., oxygen anions) that can interact with adsorbate molecules. mdpi.comacs.org The interaction between Lewis acids and bases can significantly influence the adsorption process and the optoelectronic properties of molecules. beilstein-journals.orgbeilstein-journals.org

Kinetic Modeling of this compound Adsorption

Kinetic models are applied to understand the rate and mechanism of the adsorption process of this compound onto different adsorbents.

Pseudo-First-Order and Pseudo-Second-Order Models

The pseudo-first-order and pseudo-second-order kinetic models are commonly used to analyze adsorption rate data. The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the concentration of the adsorbate and the number of available adsorption sites. Studies on the adsorption of this compound onto various materials, such as Sargassum binderi and activated carbon, have shown that the pseudo-second-order kinetic model often provides a better fit to the experimental data compared to the pseudo-first-order model, suggesting that chemisorption may be the rate-limiting step. scialert.netnih.govtandfonline.comscientiaplena.org.br Higher correlation coefficients (R²) for the pseudo-second-order model indicate its suitability in describing the adsorption kinetics of BY11 on certain adsorbents. scialert.netnih.gov

Intraparticle Diffusion and Film Diffusion Models

Isotherm Modeling of this compound Adsorption Equilibrium

Adsorption isotherm models describe the equilibrium relationship between the amount of dye adsorbed onto the solid phase and the concentration of the dye remaining in the liquid phase at a constant temperature. jmaterenvironsci.comsci-hub.se These models provide insights into the adsorption capacity of the adsorbent and the nature of the adsorption process.

Langmuir, Freundlich, and Redlich-Peterson Isotherm Analysis

The Langmuir, Freundlich, and Redlich-Peterson isotherms are frequently applied to analyze the equilibrium adsorption data of this compound. scialert.netresearchgate.netnih.govtsijournals.com

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scienceopen.com It suggests that there is no interaction between adsorbed molecules. scienceopen.com

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces with non-uniform distribution of adsorption heat and affinities. researchgate.netscienceopen.com It is characterized by a heterogeneity factor (1/n). researchgate.net A Freundlich constant (n) greater than 1 typically indicates a favorable adsorption process. scialert.net Studies have shown that the Freundlich model can provide a good fit for this compound adsorption onto certain adsorbents, suggesting heterogeneous adsorption. scialert.netnih.govtandfonline.com

The Redlich-Peterson isotherm is a hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich models. It can be applied to both homogeneous and heterogeneous systems and reduces to the Henry's law at low concentrations and the Freundlich isotherm at high concentrations. sci-hub.se Some studies have found the Redlich-Peterson isotherm to be a suitable model for describing BY11 adsorption equilibrium. tsijournals.comgnest.org

The best-fitting isotherm model can vary depending on the specific adsorbent material used for BY11 removal. scialert.netresearchgate.netnih.govgnest.org

Isotherm Modeling of this compound Adsorption Equilibrium

Halsey, Tempkin, and Gineralize Isotherm Models

Adsorption isotherm models are crucial for understanding the interaction between an adsorbate (like this compound) and an adsorbent material at a constant temperature. The Halsey, Tempkin, and Gineralize isotherm models are among those used to analyze adsorption equilibrium data.

The Tempkin isotherm model suggests that the heat of adsorption of all molecules in the layer decreases linearly with increasing surface coverage due to adsorbent-adsorbate interactions. iosrjournals.org The linear form of the Tempkin equation is frequently used to describe these interactions. iosrjournals.org

The Halsey isotherm model is often used to analyze adsorption data, and its constants can be calculated from linear plots of lnQe versus lnCe. annalsofrscb.ro

The Gineralize isotherm model also has a form that is frequently used in the analysis of adsorption data. researchgate.net

Studies investigating the adsorption of dyes, such as Acid Yellow 11 (AY11), on various adsorbents have utilized these models. For instance, research on AY11 adsorption onto Pea Peels-Activated Carbon (PPAC) found that the Halsey and Freundlich isotherm models best suited the experimental data. researchgate.netnih.gov Another study on the adsorption of Titan Yellow using walnut husks also employed the Langmuir, Freundlich, Temkin, Jovanovich, and Halsey models to interpret experimental results, finding that Freundlich and Halsey models provided the best fit. annalsofrscb.ro

While direct application of these specific models to this compound adsorption is less frequently detailed in the provided search results, the principles and methodologies of applying Halsey, Tempkin, and Gineralize isotherms are relevant to understanding the potential adsorption behavior of this compound on various materials. The fitting of experimental data to these models provides insights into the nature of the adsorption process, such as surface heterogeneity (Freundlich, Halsey) or adsorbate-adsorbent interactions (Tempkin). iosrjournals.organnalsofrscb.ro

Regenerative Capacity of Adsorbent Materials

The regenerative capacity of an adsorbent material is a critical factor for its practical application in processes like dye removal from wastewater, allowing for repeated use and cost-effectiveness. Studies on the adsorption of this compound and similar dyes highlight the importance of developing effective regeneration methods.

Research evaluating the feasibility of sorbing this compound onto Sargassum sp. marine seaweed included regenerative studies. figshare.com These studies indicated the potential for reusing the seaweed sorbent at 50% sorption capacity after regeneration. figshare.com The best regenerants identified in this specific study were CaCl₂, MgCl₂, and sodium dodecyl sulphate (SDS). figshare.com However, the research noted that a better regeneration method would be needed to fully exploit the potential of the seaweed as a biosorbent for this compound. figshare.com

For other dyes, such as Acid Yellow 11, studies have shown that regenerated adsorbents, like PPAC, can be used in multiple successive adsorption/desorption cycles without significant loss in effectiveness. researchgate.netnih.gov Similarly, a biomass-based adsorbent for the removal of Methylene Blue was reported to be reusable at least 3 times after desorption using an HCl-acidified solution. frontiersin.org These findings suggest that the regenerative capacity of materials used for this compound adsorption is an active area of research aimed at developing sustainable and economically viable treatment processes.

Dyeing Mechanisms and Substrate Interactions of this compound

This compound, being a basic or cationic dye, interacts with substrates, particularly fibers, through specific mechanisms primarily driven by electrostatic attraction.

Affinity with Acrylic Fibers

Acrylic fibers are well-suited for dyeing with cationic or basic dyes like this compound. This high affinity is attributed to the chemical composition of acrylic fibers, which typically contain anionic sites. brazilianjournals.com.brscribd.comslideshare.net These anionic sites are often introduced through the inclusion of co-monomers, such as acrylic acid, during the fiber manufacturing process, making the fiber negatively charged. brazilianjournals.com.brslideshare.net

The dyeing process of acrylic fibers with cationic dyes involves several stages:

Adsorption: Dye cations are adsorbed onto the surface of the acrylic fiber. scribd.com

Diffusion: The adsorbed dye cations diffuse from the fiber surface into the interior. brazilianjournals.com.brscribd.com

Fixation: The dye cations are retained at the anionic sites within the fiber through the formation of saline bonds (electrostatic interactions). brazilianjournals.com.brscribd.com

This electrostatic attraction between the positively charged dye ions and the negatively charged sites on the fiber is the primary driving force for the strong affinity of this compound with acrylic fibers. scribd.comslideshare.net The rate of this process can be influenced by factors such as temperature and the use of retarding agents to ensure level dyeing. scribd.comscribd.com

Interaction with Vinyl Fibers (e.g., PVC, Vinegar Fiber)

While acrylic fibers show a strong affinity for basic dyes, the interaction of this compound with vinyl fibers like PVC (polyvinyl chloride) and "vinegar fiber" (cellulose acetate) is different.

PVC is a widely used polymer britannica.com, and while some sources mention its general properties and resistance to various substances oxidationtech.com, specific details regarding its interaction and dyeing with this compound are not extensively covered in the provided results. However, the chemical structure of PVC does not inherently contain the same type or density of anionic sites found in basic-dyeable acrylic fibers, suggesting a potentially different or lower affinity for cationic dyes.

"Vinegar fiber" is a common name for cellulose (B213188) acetate (B1210297), a modified natural polymer britannica.com. Direct Yellow 11, a different dye, is mentioned as staining acetate fibers slightly when used for dyeing blended fabrics emperordye.com. Cellulose acetate's interaction with dyes depends on its chemical modification (acetylation degree) and the dye class. While cellulose itself has low affinity for many dyes and requires specific dyeing strategies or modifications like cationization to improve dye uptake mdpi.commdpi.com, cellulose acetate, with its acetyl groups, presents a different surface chemistry compared to both native cellulose and acrylic fibers. The interaction of cationic dyes with cellulose acetate would likely depend on the presence of any residual hydroxyl groups or introduced anionic sites.

General information on dyeing blended fabrics indicates that acrylic fibers are readily stained by direct yellow dyes (a different class than basic dyes), while acetate fibers are only slightly stained emperordye.com. This further supports the idea that the dyeing behavior of this compound on vinyl fibers like cellulose acetate would differ significantly from its strong affinity with acrylics.

Role of Fiber Chemistry in Dye Uptake

The chemical composition and structure of a fiber play a pivotal role in its ability to adsorb and retain dyes. For basic dyes like this compound, the presence and availability of anionic sites within the fiber structure are key determinants of dye uptake.

Acrylic fibers are specifically engineered to contain anionic groups, which act as docking sites for the positively charged basic dye molecules. brazilianjournals.com.brscribd.comslideshare.net The density and distribution of these anionic sites directly influence the saturation level and depth of shade achievable during dyeing. scribd.com

In contrast, fibers lacking sufficient anionic character will exhibit lower affinity for basic dyes. Natural fibers like cotton (cellulose) have a different chemistry and typically require different dye classes (like reactive or direct dyes) or chemical modification (like cationization) to achieve good dye uptake with anionic dyes mdpi.commdpi.com. While this compound is a cationic dye, the principle holds: the specific functional groups present on the fiber dictate the type of dye with which it will have high affinity.

Environmental Remediation and Degradation Pathways

Advanced Oxidation Processes (AOPs) for Basic Yellow 11 Remediation

AOPs are considered effective methods for treating hazardous toxic organic pollutants in aqueous solutions, including synthetic dyes that are resistant to conventional technologies. atlantis-press.com These processes often rely on the generation of potent oxidizing agents to break down complex dye molecules. mdpi.com

Photocatalytic Degradation Investigations

Photocatalytic degradation is a superior technique for the degradation of organic pollutants like synthetic dyes in wastewater treatment. nih.gov This process utilizes photocatalysts, commonly titanium dioxide (TiO₂), activated by light irradiation (often UV or visible light) to produce reactive species capable of degrading dye molecules. nih.govacs.orgnih.gov

The general mechanism of photocatalysis involves several steps. Initially, when a photocatalyst absorbs photons with energy equal to or greater than its bandgap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. nih.govacs.org These generated electrons and holes are highly reactive and participate in redox reactions with species adsorbed on the catalyst surface, such as water and oxygen, or directly with the organic pollutants. nih.govacs.org

Specifically, holes in the valence band can oxidize water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH). nih.govmdpi.com Simultaneously, electrons in the conduction band can reduce molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻). nih.govmdpi.com These reactive oxygen species, particularly hydroxyl radicals, play a significant role in breaking down organic dye molecules into less harmful substances, potentially leading to mineralization into carbon dioxide and water under aerobic conditions. nih.govacs.orgmdpi.com

The selection and optimization of photocatalysts are crucial for efficient dye degradation. Titanium dioxide (TiO₂) is a widely used photocatalyst. nih.govacs.orgscispace.com Studies have investigated the photocatalytic degradation of Basic Yellow 28 (a related Basic Yellow dye) using TiO₂-based catalysts. scispace.comingentaconnect.comcerist.dz The concentration of the photocatalyst is an important parameter, with studies identifying optimal catalyst dosages for efficient degradation. scispace.comingentaconnect.comcerist.dzmdpi.com For instance, an optimal concentration of 2.0 g L⁻¹ was found for the photocatalytic degradation of Basic Yellow 28 using a P160 TiO₂-based catalyst. scispace.comingentaconnect.com Increasing the catalyst concentration beyond the optimum can decrease the reaction rate due to light scattering and particle agglomeration, which reduces the available surface area for reaction. scispace.comcerist.dz

Other materials and nanocomposites, such as ZnO-Fe₂O₃, have also been explored for the photocatalytic degradation of Basic Yellow dyes under visible light irradiation. jwent.net TiO₂/GO nanocomposites have shown enhanced photocatalytic performance for Basic Yellow degradation under visible light, attributed to improved surface area, charge mobility, and reduced electron-hole recombination. Metal doping, such as with Fe³⁺, can improve the structure and morphology of a photocatalyst, decrease electron-hole recombination, and promote charge carrier separation, thereby enhancing photocatalytic efficiency. nih.gov

Several environmental parameters significantly influence the efficiency of photocatalytic degradation of dyes. These include pH, temperature, light intensity, catalyst dosage, initial dye concentration, and the presence of other substances like salts. acs.orgmdpi.comnih.gov

The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst, the charge of the dye molecule, catalyst aggregation, and the positions of the valence and conduction bands. acs.orgmdpi.com The pH also regulates the electrostatic interactions between the catalyst surface, the substrate, and the radicals generated. acs.org Studies on Basic Yellow 28 have shown that the photodegradation rate was higher in weak acidic conditions compared to high acidic and alkaline conditions when using a TiO₂ catalyst. scispace.comingentaconnect.com However, for Basic Yellow dye degradation using ZnO-Fe₂O₃ nanocomposite, the maximum degradation was obtained at pH 10. jwent.net For Basic Yellow degradation using TiO₂/GO nanocomposites, optimal dye removal was identified at pH 11. This indicates that the optimal pH can vary depending on the specific dye and photocatalyst used.

The initial dye concentration also affects the degradation rate. acs.orgscispace.comingentaconnect.com Higher initial dye concentrations can lead to decreased degradation efficiency due to the absorption of light by the dye molecules, reducing the light reaching the catalyst surface. The presence of salts can also influence the photodegradation rate; for Basic Yellow 28 degradation with TiO₂, the presence of CO₃²⁻ ions increased the rate, while Cl⁻, SO₄²⁻, and NO₃⁻ ions decreased it. scispace.comingentaconnect.com

Catalyst Selection and Optimization

Ozonation-Based Degradation Studies

Ozonation is another widely used advanced oxidation process for dye degradation. atlantis-press.comredalyc.org Ozone (O₃) is a powerful oxidizing agent with a high standard reduction potential. atlantis-press.com It can oxidize a wide range of organic and inorganic compounds and is particularly effective for decolorizing reactive dyes by breaking their chromophoric groups. atlantis-press.comredalyc.org

Ozone decomposition in water can follow two main degradation pathways: direct oxidation and indirect oxidation. atlantis-press.com In direct oxidation, the ozone molecule directly attacks unsaturated bonds in the dye molecule. atlantis-press.com In indirect oxidation, hydroxyl radicals are generated through a series of radical chain reactions, and these radicals then react with the organic compounds. atlantis-press.com

Ozonation has demonstrated high efficiency in the decolorization of Basic Yellow dyes. Studies on Acid Yellow 11 (AY-11), a related azo dye, showed that more than 99% decolorization was achieved within the first 20 minutes of the ozonation process at a dye concentration of 100 µg/mL and pH 9. researchgate.nettandfonline.com The decolorization of AY-11 by O₃/UV was found to be slightly less efficient than using O₃ alone in terms of chemical oxygen demand and color removal. researchgate.nettandfonline.com

Research on Basic Yellow 28 decolorization with ozone showed high removal efficiencies of 86% and 95% when increasing the pH from 2 to 11, respectively. redalyc.orgredalyc.org This indicates that alkaline conditions can favor the decolorization efficiency of Basic Yellow 28 by ozonation.

In a study involving a mixture of five different dyes, including Acid Yellow 11, the color removal efficiency for Acid Yellow 11 was 92.6% after 240 minutes of UV-assisted O₃ treatment with an initial concentration of 100 mg/L at pH 6-7. researchgate.netaku.edu.trresearchgate.net However, Acid Yellow 11 was found to be more resistant to the advanced oxidation process compared to some other dyes in the mixture. aku.edu.trresearchgate.net

Data on Ozonation Efficiency for Basic Yellow Dyes:

DyeProcessInitial ConcentrationpHTimeDecolorization EfficiencyCitation
Acid Yellow 11Ozonation100 µg/mL920 minutes>99% researchgate.nettandfonline.com
Basic Yellow 28OzonationNot specified2Not specified86% redalyc.orgredalyc.org
Basic Yellow 28OzonationNot specified11Not specified95% redalyc.orgredalyc.org
Acid Yellow 11UV-assisted O₃100 mg/L6-7240 minutes92.6% researchgate.netaku.edu.trresearchgate.net

The efficiency of ozonation can be influenced by parameters such as initial dye concentration, ozone dosage, contact time, and pH. atlantis-press.com

Combination with Ultraviolet (UV) Irradiation

Ultraviolet (UV) irradiation can be employed in combination with other processes for the degradation of dyes. Studies have investigated the use of UV-assisted ozonation for dye decolorization and detoxification. researchgate.nettandfonline.comjwent.netaku.edu.tr While some research on other dyes suggests that UV-assisted ozonation might be slightly less efficient in terms of chemical oxygen demand (COD) and color removal compared to ozonation alone, the application of UV can potentially reduce the reaction time and the required dose of ozone. researchgate.nettandfonline.comjwent.net For instance, in the treatment of Direct Yellow 12, the first-order rate constant increased, and decolorization time decreased when UV was combined with ozone. jwent.netjwent.net Photocatalytic degradation using materials like ZnO/Bentonite under UV irradiation has also shown effectiveness in removing dyes, including Acid Yellow 11, from water. researchgate.net

Kinetic Studies of Ozonation and UV-Ozonation Processes

Kinetic studies are essential for evaluating the effectiveness of dye treatment processes like ozonation and UV-ozonation. For some dyes, decolorization by ozonation and UV-assisted ozonation has been found to follow pseudo-second-order kinetics. researchgate.nettandfonline.com However, other studies, particularly on Direct Yellow 12, indicate that the oxidation can follow first-order kinetics with respect to the dye's initial concentration, especially in the presence of excess ozone. jwent.netjwent.net Alkaline conditions (e.g., pH 9) often favor faster color removal during ozonation due to the increased formation of highly reactive hydroxyl radicals. jwent.netjwent.net The combination of UV with ozone can enhance the first-order rate constant, leading to a reduction in reaction time. jwent.netjwent.net

Here is a table summarizing kinetic findings from relevant studies:

ProcessDye (if specified)pHKinetic ModelRate Constant (k)NotesSource
OzonationAcid Yellow 119Pseudo-second orderNot specified in snippet>99% decolorization in 20 min researchgate.nettandfonline.com
UV-OzonationAcid Yellow 119Pseudo-second orderSlightly less efficient kSlightly less efficient than Ozonation researchgate.nettandfonline.com
OzonationDirect Yellow 129First-orderNot specified in snippetFaster removal in alkaline conditions jwent.netjwent.net
UV-OzonationDirect Yellow 12Not specifiedIncreased first-orderIncreased compared to O3Shortened decolorization time jwent.netjwent.net
Catalytic Ozonation + ElectroflocculationBasic Yellow 287Pseudo-first-order11.2 × 10⁻³ min⁻¹Synergetic process deswater.com
Photocatalytic DegradationBasic Yellow (with TiO₂/GO)11Pseudo-first-order0.0319 min⁻¹Optimal conditions for Basic Yellow
Photocatalytic DegradationReactive Yellow (with TiO₂/UV/H₂O₂)3-7Pseudo-first-order0.0319 min⁻¹Highest decolorisation rates at pH 3-7 uobaghdad.edu.iq

Identification and Analysis of Degradation Products

Identifying the intermediate and final degradation products of this compound is crucial for understanding the degradation pathways and assessing the toxicity of the treated effluent. Chromatographic-mass spectrometric techniques are widely used for this purpose.

Chromatographic-Mass Spectrometric Identification of Intermediates (e.g., LC-MS/MS, GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification of degradation products of dyes. Studies on the degradation of other dyes like Acid Yellow 11 and Direct Yellow 12 using ozonation and UV-assisted ozonation have successfully employed GC-MS to identify final degradation products in wastewater and LC-ESI-MS/MS to identify degradation intermediates. researchgate.nettandfonline.comjwent.net GC-MS analysis can reveal the breakdown of larger dye molecules into smaller compounds. doi.org LC-MS analysis can provide valuable information regarding the degradation products and can be used to monitor them. mdpi.comresearchgate.net For Basic Yellow 28, LC-MS/MS has been used to confirm the identities of compounds based on their precursor and product ions. mdpi.com

Proposed Degradation Pathways and Reaction Mechanisms

The degradation of organic dyes often involves the cleavage of chromophoric structures and the formation of intermediate products. For azo dyes, the azo bond (-N=N-) is typically a primary target for oxidation or reduction. mdpi.com Proposed degradation pathways for dyes can involve the formation of aromatic amines and the subsequent breakdown of aromatic rings. mdpi.comacs.org For instance, the degradation of Basic Green 4, a triphenylmethane (B1682552) dye, was observed to occur via cleavage of the conjugated structure and N-demethylation, with identified intermediates including hydroxymethylated products and benzophenone (B1666685) derivatives. acs.org In electrochemical degradation, active species like hydroxyl radicals, ozone, and chlorinated oxidizing compounds can attack the dye molecule. mdpi.comacs.org The degradation can proceed through the cleavage of the azo bond, leading to the formation of harmless products like CO₂, SO₂, NO₂, and H₂O. mdpi.com While specific degradation pathways for this compound are not detailed in the provided snippets, studies on similar dyes suggest mechanisms involving oxidative cleavage and the formation of various intermediates that are further mineralized. mdpi.commdpi.comacs.org

Role of this compound in Industrial Wastewater Treatment Research

This compound, like other synthetic dyes, is a significant component of industrial wastewater, particularly from the textile industry. csuohio.edu Its presence necessitates research into effective treatment methods. Studies involving this compound in wastewater treatment research focus on evaluating and optimizing various degradation techniques. Research has explored the removal of this compound using statistical approaches to study the effect of operating parameters on removal efficiency. core.ac.uk Advanced oxidation processes, including catalytic ozonation and electroflocculation, have been investigated for the decolourization of Basic Yellow 28, a related basic yellow dye, demonstrating significant decolourization and COD removal. deswater.com The persistent nature of synthetic dyes in wastewater highlights the importance of ongoing research into sustainable and efficient treatment approaches for compounds like this compound.

Theoretical Modeling and Computational Chemistry Studies

Molecular Dynamics Simulations of Basic Yellow 11 Interactions with Solvents and Substrates

Molecular dynamics (MD) simulations are valuable for understanding the interactions of molecules with their environment, including solvents and substrates. While direct MD simulations specifically on this compound interactions were not extensively detailed in the search results, related studies on the adsorption of other dyes provide context. For example, molecular dynamics simulations have been used in conjunction with experimental studies to understand the adsorption of dyes on composite materials researchgate.net. These simulations can help elucidate the mechanisms of interaction, such as electrostatic interactions between cationic dyes and negatively charged surfaces researchgate.net.

Studies on the removal of this compound using various adsorbents, such as sugarcane bagasse and activated carbon, highlight the importance of understanding the dye-substrate interactions for effective removal hkie.org.hkresearchgate.netutar.edu.mytandfonline.com. Theoretical models, including adsorption isotherms like Freundlich and Langmuir, are often used to describe the equilibrium behavior of this compound adsorption, indicating heterogeneous or homogeneous sorption processes utar.edu.mypsu.eduresearchgate.net. Kinetic models, such as the pseudo-second-order model, have been applied to describe the adsorption rate, suggesting that the adsorption process may involve chemisorption hkie.org.hkresearchgate.netutar.edu.my. While these studies primarily rely on experimental data and macroscopic models, molecular dynamics simulations could provide a more detailed, atomic-level understanding of the interactions governing these adsorption processes.

Advanced Machine Learning and Predictive Modeling in Dye Research

Machine learning (ML) and predictive modeling techniques are increasingly being applied in chemical research, including the study and prediction of dye properties and behavior. While specific applications of advanced ML directly to this compound were not prominently found, the broader field of dye research utilizes these techniques.

Machine learning methods, such as Artificial Neural Networks (ANN) and Response Surface Methodology (RSM), have been employed to model and optimize processes involving dyes, such as their removal from solutions hkie.org.hkresearchgate.netmdpi.comresearchgate.netscispace.com. These models can predict the efficiency of dye removal based on various parameters like initial concentration, sorbent dosage, and contact time researchgate.netresearchgate.netscispace.com. For instance, RSM has been used to determine the optimum levels of factors for maximizing the percentage uptake of basic dyes, including this compound, by adsorbents like sugarcane bagasse researchgate.netresearchgate.netscispace.com. Although some studies indicated that certain variables did not significantly affect the percentage uptake of this compound, ML techniques like RSM were still applied to analyze interactions and optimize conditions for other basic dyes in mixed systems researchgate.netresearchgate.net.

The application of computational chemistry, including DFT calculations, can generate molecular descriptors that can be used as input for machine learning models to predict various properties of dyes or their interactions with different materials. This integration of computational chemistry and machine learning represents an advanced approach in modern dye research mdpi.com.

Emerging Research Directions and Interdisciplinary Investigations

Environmental Fate and Transport Modeling of Basic Yellow 11

Environmental fate and transport modeling aims to predict how chemicals are distributed, transformed, and transported in the environment across different media like air, water, and soil. mdpi.comreviewboard.caitrcweb.orgresearchgate.net These models are crucial for assessing the potential environmental impact of substances. mdpi.com Factors influencing the environmental fate and transport of chemicals include their physical-chemical properties, such as partitioning coefficients and degradation rates, as well as environmental conditions. reviewboard.caitrcweb.org While the search results discuss environmental fate and transport modeling for various chemicals, including other dyes like Acid Yellow 11 and dioxins and furans, there is no specific information available regarding environmental fate and transport modeling conducted specifically for this compound. reviewboard.caresearchgate.nettandfonline.com Research on the environmental fate of chemicals often involves a multi-stage assessment process utilizing multimedia fate models.

Development of Novel Analytical Probes and Sensors for this compound Detection

The development of analytical probes and sensors for detecting specific chemical compounds is an important area of research for environmental monitoring, quality control, and other applications. Electrochemical sensors, for instance, have been developed for the detection of various dyes in different matrices. acs.orgresearchgate.net These sensors often utilize modified electrodes incorporating nanomaterials or polymers to enhance sensitivity and selectivity. acs.orgresearchgate.net While the provided search results mention the development of sensors for detecting other yellow dyes like Sunset Yellow and Basic Yellow 28, there is no specific information on the development of novel analytical probes or sensors specifically for the detection of this compound. acs.orgresearchgate.netni.ac.rsscirp.org Research in this area focuses on improving detection limits, expanding linear detection ranges, and enhancing the applicability of sensors in real-world samples. acs.orgresearchgate.net

Conclusion and Future Perspectives in Basic Yellow 11 Research

Synthesis of Key Academic Findings

Academic research on Basic Yellow 11 has largely centered on optimizing its synthesis to achieve desirable properties, such as uniform color tone and improved dye uptake. One key finding involves the synthesis of this compound using para-nitro-toluene sulfonic acid (PNTOSA) and sodium hydroxide (B78521). google.comgoogle.comgoogle.com This process, known in the art, has been the subject of efforts to improve efficiency and product quality. google.comgoogle.comgoogle.com

Studies have explored one-step condensation processes for synthesizing this compound, aiming for a uniform hue. google.comgoogle.com Techniques involving controlled temperature ranges and the use of specific solvents like ethylene (B1197577) glycol monomethyl ether have been investigated to enhance the dyeing rate and yield. google.com Monitoring the reaction progress using UV spectrophotometry by observing the disappearance of a peak at 278 nm (indicating PNTOSA conversion) and the appearance of a peak at 410 nm (indicating this compound formation) has been a crucial aspect of synthesis control. google.comgoogle.com

Research has demonstrated that optimizing parameters such as reaction temperature, the ratio of reactants, and holding time can significantly impact the synthesis outcome. google.com For instance, maintaining a reaction temperature between 65-90°C is considered important, with temperatures that are too low prolonging reaction time and temperatures that are too high potentially reducing dyeing rate and yield. google.com

While information on the detailed properties and diverse applications of this compound outside of its use as a dye is less extensively covered in the immediate search results, its molecular structure and basic properties are documented. wikidata.orgguidechem.commedkoo.com

Identification of Knowledge Gaps

Despite advances in the synthesis of this compound, several knowledge gaps remain. A significant gap lies in a comprehensive understanding of its full range of potential applications beyond traditional dyeing, particularly in emerging fields. While its use as a dye is well-established, exploration into other areas where its chemical structure or properties might be advantageous appears limited in the provided search snippets.

Furthermore, detailed academic findings on the interaction of this compound with various substrates at a fundamental level, beyond general dyeing efficacy, are not readily apparent. Understanding the specific binding mechanisms, factors influencing dye fastness on different materials, and its behavior in complex chemical environments could be areas requiring further investigation.

There is also a potential knowledge gap regarding environmentally friendly synthesis routes and degradation pathways. While some research touches upon the treatment of dyes in wastewater researchgate.nettandfonline.comaku.edu.tr, a specific focus on the environmental fate and sustainable production of this compound itself is not prominently featured.

Proposed Future Research Trajectories for this compound

Based on the identified knowledge gaps, several future research trajectories for this compound can be proposed:

Exploration of Novel Applications: Future research could investigate the potential of this compound in areas beyond traditional textile and printing applications. This might include exploring its use in functional materials, sensors, or as a component in advanced optical technologies, leveraging its specific light absorption and emission properties.

In-depth Substrate Interaction Studies: More detailed studies are needed to understand the molecular interactions between this compound and different materials. This could involve using advanced spectroscopic and microscopic techniques to elucidate binding sites, forces, and the influence of material surface properties on dye performance and durability.

Development of Sustainable Synthesis Methods: Research into greener and more sustainable synthesis routes for this compound is crucial. This could involve exploring biocatalytic approaches, using renewable feedstocks, or developing synthesis methods that minimize waste generation and energy consumption.

Environmental Fate and Remediation: Investigating the environmental degradation pathways of this compound and developing efficient and eco-friendly methods for its removal from wastewater are important future research directions. This could include exploring advanced oxidation processes, biodegradation, or adsorption techniques specifically tailored for this compound.

Structure-Property Relationship Studies: Further research could focus on systematically modifying the chemical structure of this compound to tune its properties, such as color, solubility, lightfastness, and affinity for specific materials. This would involve rational design and synthesis of derivatives and comprehensive characterization of their performance.

Q & A

Q. How can researchers design experiments to evaluate the photostability of Basic Yellow 11 under varying environmental conditions?

Q. What methodologies are recommended for synthesizing this compound with high purity for spectroscopic studies?

Methodological Answer:

  • Optimize reaction parameters (solvent polarity, temperature, stoichiometry) using design-of-experiments (DoE) approaches.
  • Characterize purity via HPLC (≥95% peak area) and validate with NMR (e.g., absence of proton signals from byproducts).
  • Document synthetic protocols in detail, including purification steps (e.g., recrystallization solvents, column chromatography conditions) to ensure reproducibility .

Q. How should researchers structure literature reviews to identify gaps in this compound’s application in bioimaging?

Methodological Answer:

  • Use systematic review frameworks (e.g., PRISMA) to filter studies by relevance (e.g., fluorescence quantum yield, cytotoxicity).
  • Create a comparative table of existing cationic dyes, highlighting limitations (e.g., photobleaching rates, Stokes shifts).
  • Prioritize peer-reviewed journals with high impact factors in photochemistry and avoid unreviewed preprints .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in eukaryotic cells be resolved?

Methodological Answer:

  • Conduct meta-analysis of published IC₅₀ values, accounting for variables like cell line (e.g., HeLa vs. HEK293), exposure time, and dye concentration.
  • Perform dose-response assays with standardized protocols (e.g., MTT assays under matched culture conditions).
  • Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and systemic biases .

Q. What advanced spectroscopic techniques are suitable for probing intermolecular interactions of this compound in polymer matrices?

Methodological Answer:

  • Apply time-resolved fluorescence spectroscopy to assess dye-polymer binding dynamics.
  • Pair with molecular docking simulations to predict binding sites and validate with FTIR (e.g., shifts in C-N stretching bands).
  • Example workflow:
     Sample Prep → Fluorescence Lifetime Imaging (FLIM) → MD Simulations → Experimental Validation  
  • Cite limitations (e.g., solvent artifacts in FTIR) and mitigation strategies .

Q. How can researchers integrate multi-omics data to study this compound’s environmental impact in aquatic systems?

Methodological Answer:

  • Combine metabolomics (LC-MS), proteomics (SDS-PAGE), and transcriptomics (RNA-seq) to identify toxicity pathways.
  • Use bioinformatics tools (e.g., KEGG pathway analysis) to map dye-induced stress responses in model organisms (e.g., Daphnia magna).
  • Address data heterogeneity via normalization (e.g., TPM for RNA-seq) and cross-platform validation .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in spectrophotometric quantification of this compound?

Methodological Answer:

  • Calibrate instruments daily using certified reference standards.
  • Share raw absorbance data and curve-fitting parameters (e.g., ε values, regression equations) in supplementary materials.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Q. How should researchers handle batch-to-batch variability in dye synthesis for peer-reviewed publication?

Methodological Answer:

  • Report batch-specific characterization data (e.g., NMR spectra, HPLC chromatograms) for all replicates.
  • Use statistical process control (SPC) charts to monitor purity trends and identify assignable causes (e.g., reagent lot differences).
  • Disclose variability ranges in the "Experimental" section to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.